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Abstract

Cyclohexylidenecyclohexane, a saturated hydrocarbon with the molecular formula Ci2Hzo,
presents a unique structural motif characterized by two fused cyclohexane rings sharing a
common exocyclic double bond. This guide provides a comprehensive analysis of its molecular
architecture and the nature of its chemical bonds, drawing upon crystallographic data,
spectroscopic analysis, and computational insights. The precise geometry, including bond
lengths, bond angles, and dihedral angles, as determined by low-temperature X-ray
crystallography, is presented in detail. Spectroscopic properties, particularly *H and 3C Nuclear
Magnetic Resonance (NMR), are discussed to elucidate the electronic environment of the
constituent atoms. Furthermore, this document outlines a robust experimental protocol for the
synthesis of cyclohexylidenecyclohexane, ensuring reproducibility for research applications.
This technical guide serves as a foundational resource for scientists engaged in fields where
the stereochemistry and electronic properties of alicyclic compounds are of paramount
importance.

Molecular Structure

The definitive molecular structure of cyclohexylidenecyclohexane has been elucidated
through single-crystal X-ray diffraction analysis. The molecule crystallizes in the P-1 space
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group, with the fundamental structural parameters determined at low temperature to minimize
thermal motion and provide a more accurate depiction of the ground-state geometry.[1]

Crystallographic Data

The crystallographic data provides a precise three-dimensional model of the molecule. The unit
cell parameters from the low-temperature structure determination are summarized in Table 1.[1]

Crystallographic Parameter Value
Crystal System Triclinic
Space Group P-1

a (A) 5.2346
b (A) 6.1700
c (A) 8.3346
o (%) 71.831
B () 77.530
y () 74.985
VA 1

Table 1: Unit Cell Parameters for

Cyclohexylidenecyclohexane.[1]

Molecular Geometry

The X-ray diffraction study reveals that the two cyclohexane rings in
cyclohexylidenecyclohexane adopt a chair conformation, which is the most stable
conformation for a six-membered aliphatic ring. The molecule possesses a center of inversion.
Key bond lengths and angles are presented in Table 2.
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Bond/Angle Parameter Value
Bond Lengths (A) Cl1=C1' 1.354
Ci1-C2 1.515

C2-C3 1.533

C3-C4 1.531

*Bond Angles (°) ** C1'-C1-C2 122.1
C1'-C1-C6 122.1

C2-C1-C6 115.8

C1-C2-C3 111.4

Torsion Angles (°) C6-C1-C2-C3 55.4
C1-C2-C3-C4 -55.9

C2-C3-C4-C5 554

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for
Cyclohexylidenecyclohexane from X-ray Crystallography.

The C1=C1' double bond length of 1.354 A is typical for a tetrasubstituted alkene. The
endocyclic C-C bond lengths within the cyclohexane rings are consistent with standard sp3-sp2
carbon-carbon single bonds. The bond angles around the sp? hybridized C1 and C1' atoms
deviate from the ideal 120° due to the steric strain imposed by the fused ring system. The
torsion angles confirm the chair conformation of the cyclohexane rings.

Bonding Analysis

The bonding in cyclohexylidenecyclohexane can be understood through a combination of
valence bond theory and molecular orbital theory. The molecule is comprised of a framework of
carbon-carbon and carbon-hydrogen sigma (o) bonds, and a carbon-carbon pi (11) bond.

Hybridization
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e sp2 Hybridization: The two carbon atoms forming the central double bond (C1 and C1') are
sp? hybridized. This hybridization results in a trigonal planar geometry around these atoms,
with bond angles approaching 120°. The remaining p-orbital on each of these carbons
overlaps to form the 1t bond.

» sp3 Hybridization: The remaining ten carbon atoms in the two cyclohexane rings are sp3
hybridized. This leads to a tetrahedral geometry around these atoms, with bond angles close
to the ideal 109.5°.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local
electronic environment of the nuclei within a molecule.

The *H NMR spectrum of cyclohexylidenecyclohexane is expected to show two main groups
of signals corresponding to the protons on the cyclohexane rings. The protons on the carbons
adjacent to the double bond (allylic protons) will resonate at a different chemical shift compared
to the protons further away. Due to the chair conformation and the anisotropic effect of the
double bond, the axial and equatorial protons are chemically non-equivalent and may exhibit
distinct signals, especially at low temperatures.

The 13C NMR spectrum provides information about the different carbon environments in the
molecule. Due to the symmetry of the molecule, three distinct signals are expected:

e One signal for the two sp? hybridized carbons of the double bond.
e One signal for the four sp3 hybridized carbons adjacent to the double bond.

o One signal for the six sp? hybridized carbons further from the double bond.
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Predicted Chemical Shift

Nucleus Assignment
(Ppm)

13C ~130 c=C

~30-40 Allylic CHz

~25-30 Other CH:2

H ~2.0-2.2 Allylic CHz

~1.5-1.7 Other CH:2

Table 3: Predicted *H and **C NMR Chemical Shifts for Cyclohexylidenecyclohexane.

Experimental Protocols

The synthesis of cyclohexylidenecyclohexane can be reliably achieved through the
photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione. The following protocol
is adapted from Organic Syntheses, a peer-reviewed source of detailed and verified
experimental procedures.[2]

Synthesis of Cyclohexylidenecyclohexane

Workflow Diagram:

Dispiro[5.1.5.1]tetradecane-7,14-dione
in Methylene Chloride

Recrystallization
(Methanol)

Photochemical Irradiation Solvent Removal Sublimation -
1" (450W Hg lamp, 8-10h) (Steam Bath) | | (45°C, 1 mm Hg) > Gy ma i

Click to download full resolution via product page

Caption: Synthetic workflow for cyclohexylidenecyclohexane.

Materials:

e Dispiro[5.1.5.1]tetradecane-7,14-dione (0.068 mole)

e Methylene chloride (150 ml)
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e Methanol (for recrystallization)

Apparatus:

o 450-watt immersion photochemical reactor with a VVycor or Pyrex well
e Medium-pressure mercury lamp

» Flask with a side arm for gas evolution monitoring

e Steam bath

e Sublimator

e Vacuum desiccator

» Standard glassware for recrystallization

Procedure:

e Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene
chloride in the photochemical reactor.

e Irradiate the solution with a 450-watt medium-pressure mercury lamp. Carbon monoxide
evolution should begin within a few minutes.

o Continue the irradiation for 8-10 hours, or until gas evolution ceases. It is crucial to maintain
a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone
as a byproduct.[2]

 After irradiation, remove the majority of the methylene chloride on a steam bath.

» Transfer the residual oil to a sublimator.

o Evacuate the sublimator in a vacuum desiccator to remove any remaining solvent.
e Sublime the crude product at 45°C and a pressure of 1 mm Hg.

o Recrystallize the sublimed solid from methanol to yield pure cyclohexylidenecyclohexane.
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Conclusion

This technical guide has provided a detailed examination of the molecular structure and
bonding of cyclohexylidenecyclohexane. The low-temperature X-ray crystal structure
confirms a Czh symmetric molecule with both cyclohexane rings in a chair conformation. The
bonding is characterized by a standard sp2?-sp2 double bond and a network of sp3-sp3 and sp3-
sp? single bonds. The provided experimental protocol offers a reliable method for the synthesis
of this compound, facilitating further research into its properties and potential applications. The
compiled data serves as a valuable reference for researchers in organic chemistry, materials
science, and drug development who require a thorough understanding of the structural and
electronic characteristics of this fundamental alicyclic hydrocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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